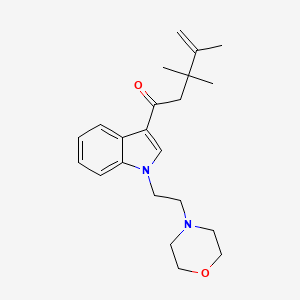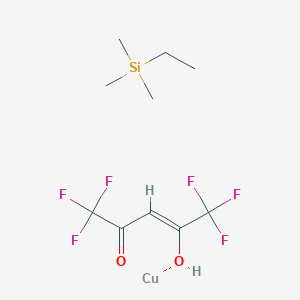
4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride
Vue d'ensemble
Description
25C-NB3OMe (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Hallucinogenic Properties
25C-NBOMe is a potent serotonin 5-HT 2A receptor agonist hallucinogen . It has hallucinogenic properties similar to those observed after lysergic acid diethylamide (LSD) usage, such as altered thoughts, feelings, and awareness of one’s surroundings . This makes the compound very attractive to hallucinogenic substances users .
Serotonin Receptor Agonist
25C-NBOMe acts as a potent partial agonist for the 5-HT 2A serotonin receptor with a binding affinity of 2.89 ± 1.05 nM in vitro . Stimulation of the 5-HT 2A receptors is essential for the hallucinogenic effects of drugs .
Interaction with Other Receptors
It is known that NBOMes potently interact with serotonin 5-HT 2A, 5-HT 2B, 5-HT 2C receptors, adrenergic α 1 receptors and dopaminergic D 1 receptors, but have lower affinity at 5-HT 1A receptor . All agents of the NBOMes group exhibit low nanomolar affinity for 5-HT 2A receptors which is higher in comparison to other 2C compounds .
Analytical Reference Standard
25C-NB3OMe (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine . This product is intended for research and forensic applications .
Toxicology Research
Despite frequent recreational use, knowledge about the 25C-NBOMe action and toxic and fatal consequences is still very limited . Most data on this drug come from clinical reports, from cases of acute fatal and non-fatal intoxications . Some animal and in vitro studies indicated a route of metabolism of the drug in the body .
Metabolism Studies
The drug and its metabolites were also detected in human blood and urine using combinations of chromatographic separation and mass spectrometry detection .
Mécanisme D'action
Target of Action
The primary target of 25C-NB3OMe, also known as 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride, is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the signaling pathways of the brain .
Mode of Action
25C-NB3OMe acts as a potent partial agonist for the 5-HT2A receptor The activation of the 5-HT2A receptor is essential for the hallucinogenic effects of drugs .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, 25C-NB3OMe affects several biochemical pathways. It interacts with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . It has a lower affinity at the 5-ht1a receptor .
Pharmacokinetics
It has been found that the compound is metabolized by o-demethylation, o, o-bis-demethylation, and hydroxylation . The compound and its metabolites have been detected in human blood and urine .
Result of Action
The activation of the 5-HT2A receptor by 25C-NB3OMe leads to a range of effects at the molecular and cellular level. It has been found to potently reduce cell viability of neuronal cell lines SH-SY5Y, PC12, and SN4741, indicating a neurotoxic effect . It is also associated with strong open- and closed-eye visuals, including trails, color shifts, brightening, etc .
Action Environment
The action, efficacy, and stability of 25C-NB3OMe can be influenced by various environmental factors. For instance, the compound’s absorption rate can be increased when complexed with HPBCD complexing sugar . Nasal administration has been found to be the most efficient route, which shortens the duration while increasing intensity, but has been attributed to several overdoses and deaths .
Propriétés
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1566571-57-0 | |
| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NB3OME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)